molecular formula C11H15NO2 B167273 N-Benzylglycine ethyl ester CAS No. 6436-90-4

N-Benzylglycine ethyl ester

Cat. No. B167273
Key on ui cas rn: 6436-90-4
M. Wt: 193.24 g/mol
InChI Key: ULOLIZHBYWAICY-UHFFFAOYSA-N
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Patent
US08962638B2

Procedure details

A solution of diisopropylethylamine (155 g, 1.2 mol) and benzylamine (96 g, 0.9 mol) was added dropwise to a solution of ethyl bromoacetate (100 g, 0.6 mol) in dioxane (1000 mL). The resulting suspension was heated at about 90° C. for about 5 hours, and then was cooled to ambient temperature. Standard extractive workup with ethyl acetate afforded the title product as a yellow oil (90 g; yield=80%). LC-MS: m/z=194 (M+H)+.
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Br[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21].C(OCC)(=O)C>O1CCOCC1>[CH2:10]([NH:17][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
155 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
96 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
100 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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